rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
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Overview
Description
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system containing both a cyclopentane and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced into the oxazole ring.
Scientific Research Applications
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole-3-carboxylic acid
- rac-(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole
Uniqueness
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c9-4-6-5-2-1-3-7(5)10-8-6/h4-5,7H,1-3H2/t5-,7-/m1/s1 |
InChI Key |
POIRGZWXTGKTOW-IYSWYEEDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)ON=C2C=O |
Canonical SMILES |
C1CC2C(C1)ON=C2C=O |
Origin of Product |
United States |
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